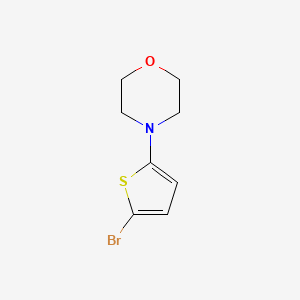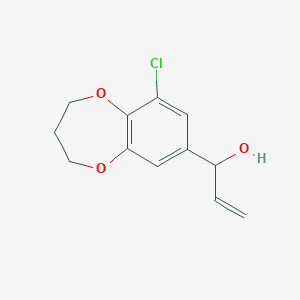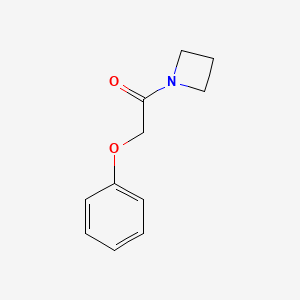
1-(Azetidin-1-yl)-2-phenoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-phenoxyethan-1-one is a chemical compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenoxyethanone moiety
Preparation Methods
The synthesis of 1-(Azetidin-1-yl)-2-phenoxyethan-1-one typically involves the reaction of azetidine with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(Azetidin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenoxy group, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
Scientific Research Applications
1-(Azetidin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable complexes with these targets, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
1-(Azetidin-1-yl)-2-phenoxyethan-1-one can be compared with other azetidine-containing compounds, such as:
1-(Azetidin-1-yl)-2-(4-methylphenyl)sulfanylethanone: This compound has similar structural features but includes a sulfanyl group, which may alter its chemical reactivity and biological activity.
2-(4-Benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)acetamide: This compound features additional functional groups that can enhance its interactions with biological targets, making it potentially more effective in certain applications.
The uniqueness of this compound lies in its specific combination of the azetidine ring and phenoxyethanone moiety, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI Key |
UEEXYODNBBNWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


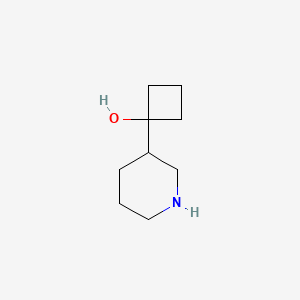
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
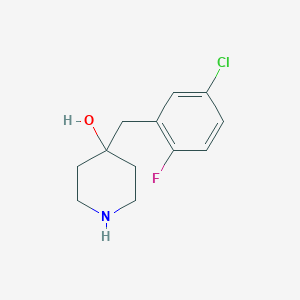
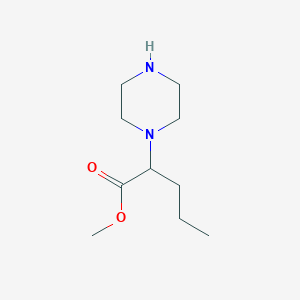

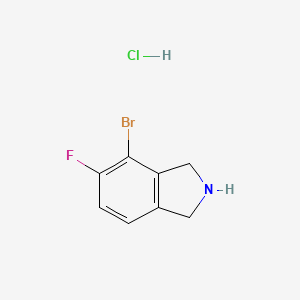
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
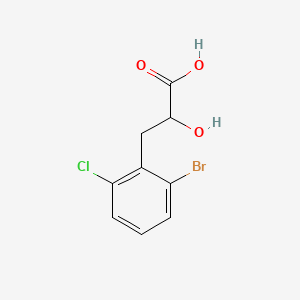
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
